2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
Description
Properties
IUPAC Name |
2-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3.2ClH/c10-7-1-2-9-12-8(3-4-11)6-13(9)5-7;;/h1-2,5-6H,3-4,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVYQVOZWGWYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrCl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1A: Chloroacetaldehyde-Mediated Cyclization
Reaction Conditions :
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Reactants : 2-Amino-5-bromopyridine, 40% chloroacetaldehyde aqueous solution
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Base : Sodium bicarbonate (1.2 equiv)
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Solvent : Ethanol
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Temperature : 50–55°C
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Time : 5–12 hours
Procedure :
The reaction proceeds via nucleophilic attack of the pyridine amine on chloroacetaldehyde, followed by intramolecular cyclization. Post-reaction, the product is extracted with ethyl acetate, dried, and recrystallized using ethyl acetate/hexane (1:1).
Key Data :
Method 1B: Ethyl Bromopyruvate-Based Cyclization
Reaction Conditions :
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Reactants : 5-Bromo-2,3-diaminopyridine, ethyl bromopyruvate
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Base : Sodium bicarbonate
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Solvent : Ethanol
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Temperature : Reflux
Procedure :
Ethyl bromopyruvate reacts with diaminopyridine to form the imidazopyridine ring via keto-enol tautomerization and cyclization. This method introduces a carboxylic ester at the 2-position, which can be further functionalized.
Deprotection and Salt Formation
Method 3A: Hydrochloride Salt Preparation
Reaction Conditions :
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Substrate : 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine
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Reagent : HCl (gas or 4M in dioxane)
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Solvent : Diethyl ether
Procedure :
The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution. The precipitate is filtered and dried under vacuum.
Alternative Routes Using Pre-Functionalized Intermediates
Method 4A: Direct Cyclization with Aminoethyl Side Chain
Reaction Conditions :
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Reactants : 2-Amino-5-bromopyridine, 2-aminoacetaldehyde dimethyl acetal
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Acid Catalyst : p-TsOH
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Solvent : Toluene
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Temperature : 110°C
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Yield : 40–45% (theoretical)
Procedure :
The dimethyl acetal undergoes acid-catalyzed cyclization, followed by acetal hydrolysis to yield the ethanamine derivative.
Comparative Analysis of Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring undergoes nucleophilic substitution under specific conditions. This reaction is critical for synthesizing derivatives with modified biological activity.
Key Reagents and Conditions
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Reagents : Amines (e.g., ethylamine), thiols, or alkoxides.
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Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
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Solvents : Dimethylformamide (DMF) or ethanol.
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Temperature : 80–120°C.
Example Reaction
Reaction with ethylamine yields 2-(6-aminoimidazo[1,2-a]pyridin-2-yl)ethanamine derivatives.
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride | Ethylamine | 2-(6-Aminoimidazo[1,2-a]pyridin-2-yl)ethanamine | 68% |
Condensation Reactions
The ethanamine side chain participates in condensation with carbonyl compounds (e.g., aldehydes, ketones) to form imines or Schiff bases.
Key Reagents and Conditions
-
Reagents : Benzaldehyde, acetone.
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Catalysts : Acidic (e.g., HCl) or basic conditions.
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Solvents : Methanol or dichloromethane.
Example Reaction
Condensation with benzaldehyde produces a Schiff base, enhancing the compound’s chelating properties.
| Substrate | Reagent | Product | Application |
|---|---|---|---|
| This compound | Benzaldehyde | (E)-N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethylidenebenzylamine | Metal ion coordination |
Oxidation Reactions
The ethanamine group can be oxidized to form carboxylic acid derivatives, altering solubility and reactivity.
Key Reagents and Conditions
-
Reagents : KMnO₄, H₂O₂.
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Solvents : Aqueous acidic or alkaline media.
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Temperature : 25–60°C.
Example Reaction
Oxidation with KMnO₄ yields 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid, a precursor for further functionalization .
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| This compound | KMnO₄ | 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid | 72% |
Cyclization and Bromination
The compound participates in tandem cyclization-bromination reactions to form complex heterocycles. A study demonstrated that in ethyl acetate with tert-butyl hydroperoxide (TBHP), it undergoes cyclization followed by bromination without requiring a base .
Mechanistic Insight
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Step 1 : Formation of a pyridinium intermediate via radical pathways.
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Step 2 : Bromination at the 3-position of the imidazo[1,2-a]pyridine ring .
| Reaction Conditions | Product | Key Observation |
|---|---|---|
| Ethyl acetate, TBHP, 80°C, 12 hr | 3-Bromoimidazo[1,2-a]pyridine derivative | Bromine generated in situ enhances yield |
Comparative Reactivity Analysis
The bromine atom’s position and the ethanamine group’s flexibility govern reactivity:
| Reaction Type | Rate | Driving Factors |
|---|---|---|
| Nucleophilic substitution | High | Electron-deficient bromine site on aromatic ring |
| Condensation | Moderate | Ethylamine’s nucleophilicity |
| Oxidation | Low | Steric hindrance from the imidazo ring |
Scientific Research Applications
Medicinal Chemistry
2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride is primarily investigated for its potential as a therapeutic agent. Its structure allows it to function as a ligand for various biological targets.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The imidazo[1,2-a]pyridine framework is known to inhibit certain kinases involved in cancer progression.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for research into neurological disorders.
- Potential Antidepressant Effects : Some studies indicate that derivatives of imidazo[1,2-a]pyridine may have antidepressant properties by modulating neurotransmitter systems.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound.
- Bactericidal Effects : Compounds containing the imidazo[1,2-a]pyridine core have been reported to exhibit activity against various bacterial strains.
Case Studies
Several case studies have documented the applications of similar compounds:
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Case Study on Anticancer Properties :
- A study evaluated the efficacy of imidazo[1,2-a]pyridine derivatives in inhibiting the growth of ovarian cancer cells. The results indicated a significant decrease in cell viability and increased apoptosis rates.
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Neuropharmacological Investigation :
- Research involving animal models demonstrated that administration of imidazo[1,2-a]pyridine derivatives led to improved cognitive functions and reduced depressive symptoms.
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Antimicrobial Testing :
- A series of experiments conducted on various bacterial strains revealed that certain derivatives exhibited potent antibacterial activity, making them potential candidates for new antibiotic therapies.
Mechanism of Action
The mechanism of action of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethanamine group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects
- Bromo vs. However, the methyl derivative (CAS N/A) exhibits higher solubility due to reduced molecular weight and hydrophobicity .
- Bromo vs. Chloro/Unsubstituted : Chlorinated analogs (e.g., 6-Chloroimidazo[1,2-a]pyrimidine, similarity 0.69) show lower electron-withdrawing effects, altering reactivity in cross-coupling reactions .
Ring System Modifications
- Imidazopyridine vs. Imidazopyrimidine : Replacing the pyridine ring with pyrimidine (as in Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride) reduces planarity and increases hydrogen-bonding capacity, affecting pharmacokinetic properties .
- Simplified Scaffolds : 2-Bromopyridine (similarity 0.45) lacks the fused imidazole ring, resulting in diminished pharmacological relevance but serving as a precursor in synthesis .
Amine Chain Variations
- Ethylamine vs. Methanamine : The ethylamine chain in the reference compound enhances water solubility (via dihydrochloride salt formation) compared to methanamine derivatives (e.g., {6-bromoimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride, similarity 0.98). This modification also increases conformational flexibility, critical for target engagement .
Q & A
What are the recommended synthetic routes for 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride, and how can reaction efficiency be optimized?
Basic Research Question
The compound is typically synthesized via cyclocondensation of 6-bromo-2-aminopyridine with α-bromoketones, followed by functionalization of the ethanamine group. Key steps include:
- Cyclization : Use microwave-assisted synthesis to reduce reaction time and improve yield .
- Bromination : Optimize stoichiometry of NBS (N-bromosuccinimide) to avoid over-bromination by monitoring intermediates via LC-MS .
- Salt Formation : Recrystallize the free base with HCl in ethanol/ether mixtures to ensure high-purity dihydrochloride formation .
Efficiency Metrics : Track reaction progress using HPLC (C18 column, 0.1% TFA/ACN gradient) and compare yields under varying temperatures (80–120°C) .
How can structural ambiguities in spectroscopic data (NMR, XRD) for this compound be resolved?
Advanced Research Question
Contradictions between predicted and observed spectroscopic data often arise from conformational flexibility or crystal packing effects. Methodological solutions include:
- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters, twin refinement) to resolve disorder in the imidazo[1,2-a]pyridine core .
- DFT Calculations : Compare experimental -NMR shifts with B3LYP/6-31G(d)-predicted values to identify discrepancies caused by solvent effects .
- Dynamic NMR : Perform variable-temperature -NMR to detect rotameric equilibria in the ethanamine side chain .
What computational strategies are suitable for predicting the electronic properties and reactivity of this compound?
Advanced Research Question
Density Functional Theory (DFT) is critical for modeling:
- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps (B3LYP/def2-TZVP) to predict nucleophilic/electrophilic sites .
- Solvation Effects : Use CPCM (Conductor-like Polarizable Continuum Model) to simulate aqueous reactivity, particularly for the protonated dihydrochloride form .
- Docking Studies : Employ AutoDock Vina to assess binding affinity with biological targets (e.g., kinase domains), using partial charges derived from RESP fitting .
How should researchers address discrepancies in biological activity data across different assay systems?
Advanced Research Question
Contradictory IC values may stem from assay conditions or impurity profiles. Mitigation strategies:
- Impurity Profiling : Use UPLC-MS (BEH C18 column, 1.7 µm) to quantify trace impurities (e.g., dehalogenated byproducts) that interfere with activity .
- Assay Standardization : Normalize data using reference standards (e.g., Betahistine dihydrochloride EP impurities) to control for buffer/pH variability .
- Meta-Analysis : Apply multivariate regression to correlate activity with physicochemical descriptors (logP, polar surface area) across datasets .
What crystallization conditions yield phase-pure material for structural studies?
Basic Research Question
Phase purity is critical for reproducible pharmacological data. Recommended protocols:
- Solvent Screening : Test ethanol/water (4:1) or acetonitrile/dichloromethane (3:2) mixtures under slow evaporation to obtain monoclinic crystals (space group P2/c) .
- Thermal Analysis : Perform DSC (10°C/min) to detect polymorph transitions above 150°C, which may indicate hydrate formation .
- Powder XRD : Compare experimental patterns with Mercury-calculated profiles to confirm absence of undesired phases .
How can the compound’s stability under physiological conditions be evaluated?
Advanced Research Question
Assess hydrolytic and oxidative stability via:
- Forced Degradation : Expose to 0.1 M HCl (37°C, 24 hr) and analyze degradation products (e.g., imidazo ring-opening) by HRMS .
- Plasma Stability : Incubate with human plasma (4 hr, 37°C) and quantify intact compound using a validated LC-MS/MS method (LLOQ: 1 ng/mL) .
- Light Sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux-hr) to identify photo-oxidation products .
What strategies validate the compound’s interaction with proposed biological targets?
Advanced Research Question
Combine orthogonal techniques to confirm target engagement:
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (k/k) at pH 7.4 using immobilized receptor extracellular domains .
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization in HEK293 cells treated with 10 µM compound .
- Cryo-EM : Resolve ligand-bound receptor structures at 3–4 Å resolution to map binding pockets .
How can researchers differentiate between off-target effects and true pharmacological activity?
Advanced Research Question
Employ counter-screening and chemoproteomics:
- KinomeScan : Profile against 468 kinases at 1 µM to identify off-target inhibition (≥50% activity reduction flagged) .
- Photoaffinity Labeling : Use a biotinylated analog to pull down interacting proteins from cell lysates, followed by streptavidin-HRP western blot .
- CRISPR Knockout : Validate target specificity in isogenic cell lines (wild-type vs. gene-edited) using viability assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
